molecular formula C17H26N4O B4284948 N-cyclohexyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4284948
M. Wt: 302.4 g/mol
InChI Key: ZRWRNJVWDJXQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of piperazine derivatives and is commonly referred to as CPP-115. This compound has been studied extensively for its pharmacological properties, and its mechanism of action has been investigated in detail.

Scientific Research Applications

CPP-115 has been studied extensively for its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to inhibit the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which has a calming effect on the brain and can help to reduce seizures and anxiety.

Mechanism of Action

CPP-115 acts as an inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has a calming effect and can help to reduce seizures and anxiety. CPP-115 has also been shown to modulate the activity of the dopamine and glutamate neurotransmitter systems, which are involved in addiction and reward pathways in the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects, including increased levels of GABA in the brain, modulation of dopamine and glutamate neurotransmitter systems, and reduction in seizures and anxiety. It has also been shown to have potential applications in the treatment of addiction and as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 is its specificity for GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in the brain. However, one of the limitations of CPP-115 is its relatively low potency compared to other GABA aminotransferase inhibitors. This can make it difficult to achieve the desired pharmacological effects at lower concentrations.

Future Directions

There are several potential future directions for research on CPP-115, including:
1. Investigating its potential applications in the treatment of addiction and cognitive disorders.
2. Developing more potent derivatives of CPP-115 that can achieve the desired pharmacological effects at lower concentrations.
3. Studying its mechanism of action in more detail to better understand its effects on GABA and other neurotransmitter systems.
4. Investigating its potential applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease.
5. Developing new methods for synthesizing CPP-115 and its derivatives to improve yields and purity.
In conclusion, CPP-115 is a promising compound that has potential applications in the treatment of various neurological disorders. Its mechanism of action has been investigated in detail, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on CPP-115 that could lead to new treatments and therapies for neurological disorders.

properties

IUPAC Name

N-cyclohexyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c22-17(19-16-4-2-1-3-5-16)21-12-10-20(11-13-21)14-15-6-8-18-9-7-15/h6-9,16H,1-5,10-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWRNJVWDJXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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